molecular formula C8H5BrN2OS B3119567 4-Bromothieno[2,3-c]pyridine-2-carboxamide CAS No. 251993-41-6

4-Bromothieno[2,3-c]pyridine-2-carboxamide

Cat. No.: B3119567
CAS No.: 251993-41-6
M. Wt: 257.11 g/mol
InChI Key: NLLJHBLRXMGSRP-UHFFFAOYSA-N
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Description

4-Bromothieno[2,3-c]pyridine-2-carboxamide is a heterocyclic compound with the molecular formula C8H5BrN2OS. It is characterized by a thieno[2,3-c]pyridine core structure, which is a bicyclic system combining a thiophene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromothieno[2,3-c]pyridine-2-carboxamide typically involves the construction of the thieno[2,3-c]pyridine core followed by functionalization at specific positions. One common method starts with the preparation of 4-bromothieno[2,3-c]pyridine-6-carboxylic acid ethyl ester. This intermediate can be synthesized through electrophilic iodination at the 5-position, followed by cross-coupling reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromothieno[2,3-c]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

4-Bromothieno[2,3-c]pyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromothieno[2,3-c]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as kinases. The thieno[2,3-c]pyridine core can mimic ATP, allowing the compound to bind to the ATP-binding site of kinases. This binding inhibits the kinase activity, which can disrupt signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • Thieno[2,3-c]pyridine-6-carboxylic acid ethyl ester
  • Thieno[2,3-c]pyridine-6-carboxamide
  • 4-Arylthieno[2,3-b]pyridine-2-carboxamides

Uniqueness

4-Bromothieno[2,3-c]pyridine-2-carboxamide is unique due to the presence of the bromine atom at the 4-position, which allows for further functionalization and derivatization. This makes it a versatile scaffold for the development of a wide range of biologically active compounds .

Properties

IUPAC Name

4-bromothieno[2,3-c]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2OS/c9-5-2-11-3-7-4(5)1-6(13-7)8(10)12/h1-3H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLJHBLRXMGSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=CN=CC(=C21)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromothieno[2,3-c]pyridine-2-carboxamide
Reactant of Route 2
4-Bromothieno[2,3-c]pyridine-2-carboxamide
Reactant of Route 3
4-Bromothieno[2,3-c]pyridine-2-carboxamide
Reactant of Route 4
4-Bromothieno[2,3-c]pyridine-2-carboxamide
Reactant of Route 5
4-Bromothieno[2,3-c]pyridine-2-carboxamide
Reactant of Route 6
4-Bromothieno[2,3-c]pyridine-2-carboxamide

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